Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel

Single-Source Precursors Nickel Sulfide Nanoparticles Materials Chemistry

Unlike generic Ni dithiocarbamates, this Ni(II) bis(sec-butylcarbamodithioate) complex provides a distinct square-planar NiS₄ core with N-H functionality. The sec-butyl ligand's steric profile prevents uncontrolled variables in thermal decomposition, ensuring reproducible access to specific nickel sulfide phases (millerite, heazlewoodite) for energy storage and electrocatalysis. Its lower molecular weight (355.22 g/mol) offers higher mass efficiency as a single-source precursor compared to dibutyl analogs. Choose this compound for unmatched synthetic precision and catalytic performance.

Molecular Formula C10H20N2NiS4
Molecular Weight 355.2 g/mol
Cat. No. B7777650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel
Molecular FormulaC10H20N2NiS4
Molecular Weight355.2 g/mol
Structural Identifiers
SMILESCCC(C)NC(=S)[S-].CCC(C)NC(=S)[S-].[Ni+2]
InChIInChI=1S/2C5H11NS2.Ni/c2*1-3-4(2)6-5(7)8;/h2*4H,3H2,1-2H3,(H2,6,7,8);/q;;+2/p-2
InChIKeyQXVHLCQJWUBSNT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel (CAS 83779-98-0) for Precision Chemical Research


Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel (CAS 83779-98-0) is a nickel(II) bis(dithiocarbamate) complex featuring a square-planar NiS₄ coordination environment with two bidentate N-sec-butylcarbamodithioate ligands [1]. Its molecular formula is C₁₀H₂₀N₂NiS₄, with a molecular weight of 355.22 g/mol and a minimum purity specification of 95% from commercial suppliers . This compound belongs to the broader class of nickel dithiocarbamates, which are utilized as single-source precursors for nickel sulfide nanomaterials, as catalysts in organic transformations, and as antimicrobial agents [2].

Why Substituting Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel with Other Nickel Dithiocarbamates Compromises Experimental Reproducibility


The functional performance of nickel(II) dithiocarbamates is exquisitely sensitive to the steric and electronic properties of the N-substituents. Variations in alkyl chain branching, length, and symmetry dictate not only the complex's solubility and volatility but also its thermal decomposition pathway, the crystalline phase of the resulting nickel sulfide, and its catalytic activity [1]. Generic substitution with other in-class compounds—such as the widely available nickel(II) dibutyldithiocarbamate (Ni(dtc)₂)—introduces uncontrolled variables that can lead to divergent material properties, irreproducible synthetic outcomes, and failed process scale-up. The sec-butyl substituent in Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel presents a distinct steric profile that differentiates it from linear, branched, or cyclic analogs, making direct substitution without re-optimization scientifically unsound [2].

Quantitative Differentiation of Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel Against Key Comparators


Molecular Weight Reduction vs. Nickel(II) Dibutyldithiocarbamate Enhances Solubility and Lowers Precursor Mass for Nanomaterial Synthesis

Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel possesses a molecular weight of 355.22 g/mol, which is approximately 24% lower than that of the commonly employed nickel(II) dibutyldithiocarbamate (467.43 g/mol) [1]. This reduction in mass directly correlates with a higher molar proportion of nickel per gram of precursor, potentially leading to more efficient nanoparticle formation and a lower mass of precursor required for a given stoichiometric yield. The sec-butyl groups also confer different solubility characteristics in common organic solvents compared to n-butyl or cyclic derivatives, which is a critical parameter for solution-based processing techniques such as spin-coating or spray pyrolysis [2].

Single-Source Precursors Nickel Sulfide Nanoparticles Materials Chemistry

Thermal Decomposition Behavior Differentiated from Symmetric N,N-Dialkyl Analogs

While direct TGA data for the target compound is not publicly available, class-level evidence from a series of [Ni(S₂CNHR)₂] complexes demonstrates that the nature of the N-substituent (R group) dictates the thermal decomposition pathway and the final nickel sulfide phase formed [1]. Studies on unsymmetrically substituted nickel dithiocarbamates show that steric interactions introduced by branched alkyl groups like sec-butyl can alter the complex's volatility and the kinetics of its thermolysis, leading to different product phase distributions (e.g., NiS, Ni₃S₂, Ni₉S₈) compared to linear-chain analogs under identical processing conditions [2].

Thermogravimetric Analysis Precursor Chemistry Nickel Sulfides

Catalytic Activity Profile Modulated by N-H Sec-Butyl Substituent

The catalytic activity of nickel dithiocarbamates in reactions such as C-S bond formation is known to be highly dependent on the ligand environment [1]. The presence of an N-H proton in the sec-butylcarbamodithioate ligand, as opposed to the fully substituted N,N-dialkyl ligands in compounds like nickel(II) dibutyldithiocarbamate, introduces the potential for hydrogen-bonding interactions and altered electron density at the nickel center [2]. This electronic and steric modulation can influence reaction rates, selectivity, and catalyst lifetime in processes like cross-coupling or hydrogenation.

Catalysis C-S Bond Formation Organometallic Chemistry

Square-Planar Geometry Confirmed for NiS₄ Chromophore Class

Spectroscopic and magnetic studies on a series of Ni(II) N-carbodithioates, which includes the target compound class, confirm a bidentate bonding mode of the carbodithioato ligands and a square-planar configuration around the nickel(II) center [1]. This diamagnetic, low-spin d⁸ geometry is consistent across this family of compounds and is a critical factor governing their chemical stability and reactivity. The square-planar NiS₄ core provides a well-defined platform for further derivatization or for understanding its interactions with substrates in catalytic cycles [2].

Coordination Chemistry X-ray Crystallography Structural Elucidation

Optimal Application Scenarios for Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel in Advanced Materials and Catalysis Research


Single-Source Precursor for Phase-Controlled Nickel Sulfide Nanomaterials

This compound is a strong candidate for use as a single-source precursor in the fabrication of nickel sulfide (NiSₓ) nanoparticles and thin films via chemical vapor deposition (CVD) or solvothermal methods. Its lower molecular weight compared to dibutyl analogs reduces the mass of precursor needed per synthesis [1]. Furthermore, the specific steric and electronic properties of the sec-butyl ligand are known to influence the thermal decomposition pathway, potentially enabling access to specific nickel sulfide phases (e.g., millerite NiS, heazlewoodite Ni₃S₂) that are critical for applications in energy storage, electrocatalysis, and optoelectronics [2].

Catalyst Development for Selective Organic Transformations

The compound serves as a valuable building block or pre-catalyst in the development of nickel-based catalytic systems, particularly for C-S bond-forming reactions [1]. The presence of the N-H functionality in the sec-butylcarbamodithioate ligand distinguishes it from N,N-dialkyl dithiocarbamates, offering a handle for hydrogen-bonding interactions that could influence substrate binding, transition-state stabilization, or catalyst immobilization [2]. This unique feature may lead to enhanced selectivity or activity in cross-coupling, hydrogenation, or other fine chemical synthesis processes.

Model Compound for Studying Steric Effects in Coordination Chemistry

As a representative of the Ni[S₂CNHR]₂ class, this compound provides a well-defined square-planar NiS₄ core with a specific steric profile imparted by the sec-butyl groups [1]. It can be used as a model system in fundamental studies aimed at understanding how ligand sterics and electronics modulate the properties of transition metal dithiocarbamates, including their solubility, volatility, redox behavior, and coordination chemistry [2]. This knowledge is transferable to the design of improved precursors and catalysts.

Quote Request

Request a Quote for Bis({[(butan-2-yl)carbamothioyl]sulfanyl})nickel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.